An In-depth Technical Guide to the Chemical Properties of 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole
An In-depth Technical Guide to the Chemical Properties of 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole. As a molecule combining the desirable features of the 1,3,4-oxadiazole core and the 1-methylcyclopropyl moiety, it represents a compound of significant interest in the field of medicinal chemistry.
Introduction: The Strategic Combination of Two Key Pharmacophores
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4] The 1,3,4-oxadiazole nucleus is a common feature in several approved drugs, highlighting its importance in the development of new chemical entities.[3]
Concurrently, the incorporation of a cyclopropyl ring into drug candidates is a well-established strategy to enhance their pharmacological profile. The strained three-membered ring can improve metabolic stability, increase potency, and modulate the conformation of the molecule.[5] The addition of a methyl group to the cyclopropyl ring further influences its lipophilicity and steric profile. The strategic fusion of the 1,3,4-oxadiazole core with the 1-methylcyclopropyl group in 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole results in a novel molecule with potential for unique pharmacological properties.
Synthesis and Reaction Pathways
The synthesis of 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole can be achieved through established methods for 1,3,4-oxadiazole ring formation. A common and effective approach involves the cyclization of a corresponding acylhydrazone or diacylhydrazine.[6][7] The key starting material for this synthesis is 1-methylcyclopropanecarboxylic acid or its derivatives.[8][9]
A plausible synthetic route is outlined below:
Figure 1: Proposed synthetic pathway for 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole.
Experimental Protocol: Synthesis of 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole
This protocol is a representative example based on common synthetic methodologies for 1,3,4-oxadiazoles.[7][10]
Step 1: Synthesis of 1-Methylcyclopropane Carbohydrazide
-
To a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
To the resulting methyl 1-methylcyclopropanecarboxylate, add hydrazine hydrate (1.2 eq) and reflux for 8-12 hours.
-
Cool the reaction mixture and remove the excess hydrazine hydrate under reduced pressure to obtain 1-methylcyclopropane carbohydrazide.
Step 2: Synthesis of the Acylhydrazone Intermediate
-
Dissolve 1-methylcyclopropane carbohydrazide (1.0 eq) in a suitable solvent such as ethanol.
-
Add an equimolar amount of a formic acid equivalent (e.g., triethyl orthoformate).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
Step 3: Oxidative Cyclization to form 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole
-
Suspend the acylhydrazone intermediate (1.0 eq) in a dehydrating agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for 3-5 hours.
-
After completion of the reaction, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole.
Physicochemical and Spectroscopic Properties
Limited experimental data is available for 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole, primarily from patent literature.[11]
| Property | Value | Source |
| Boiling Point | 92°C at 17 mmHg | [11] |
| TLC Rf Value | 0.28 (hexane:ethyl acetate = 2:1) | [11] |
| Molecular Formula | C₆H₈N₂O | Inferred |
| Molecular Weight | 124.14 g/mol | Inferred |
| Appearance | Likely a colorless liquid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Low solubility in water is anticipated.[3] | Inferred |
Spectroscopic Analysis
¹H NMR (CDCl₃): The proton NMR spectrum provides key structural information.[11]
-
δ 8.23 (s, 1H): This singlet corresponds to the proton attached to the C5 carbon of the 1,3,4-oxadiazole ring. The downfield chemical shift is characteristic of protons on electron-deficient aromatic rings.[12]
-
δ 1.57 (s, 3H): This singlet is assigned to the three protons of the methyl group on the cyclopropyl ring.
-
δ 1.30 (m, 2H) and 0.96 (m, 2H): These two multiplets represent the four protons of the cyclopropyl ring. The complex splitting pattern is due to geminal and cis/trans coupling.
Predicted ¹³C NMR (CDCl₃):
-
~165-170 ppm: Quaternary carbon of the cyclopropyl ring attached to the oxadiazole.
-
~160-165 ppm: C2 and C5 carbons of the oxadiazole ring.
-
~20-25 ppm: Methyl carbon.
-
~15-20 ppm: Methylene carbons of the cyclopropyl ring.
Predicted IR Spectroscopy:
-
~1600-1650 cm⁻¹: C=N stretching vibration of the oxadiazole ring.[13]
-
~1050-1150 cm⁻¹: C-O-C stretching vibration of the oxadiazole ring.[13]
-
~2900-3000 cm⁻¹: C-H stretching of the methyl and cyclopropyl groups.
Predicted Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 124.
-
Key Fragmentation Patterns: Expect cleavage of the cyclopropyl ring and fragmentation of the oxadiazole ring.
Chemical Reactivity and Stability
The 1,3,4-oxadiazole ring is an electron-deficient aromatic system, which imparts it with considerable stability.[12][14]
-
Electrophilic Substitution: Due to the low electron density at the carbon atoms of the oxadiazole ring, electrophilic substitution is generally difficult and not a common reaction pathway.[12]
-
Nucleophilic Attack: The carbon atoms of the ring are susceptible to nucleophilic attack, which can lead to ring cleavage under harsh conditions.[14] The ring is generally stable to a range of acidic and basic conditions, a property that makes it a favorable scaffold in medicinal chemistry.
-
Reactivity of Substituents: The 1,3,4-oxadiazole ring acts as an electron-withdrawing group, which can influence the reactivity of its substituents.
Potential Applications in Drug Discovery
Given the established pharmacological importance of both the 1,3,4-oxadiazole core and the cyclopropyl moiety, 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole is a promising scaffold for the development of novel therapeutic agents.[15][16]
Figure 2: Potential applications of 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole in drug discovery.
The molecule could be explored for a variety of biological activities, including but not limited to:
-
Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have shown potent antibacterial and antifungal properties.[2]
-
Anti-inflammatory and Analgesic Effects: The scaffold is present in compounds with significant anti-inflammatory and pain-relieving effects.[15]
-
Anticancer Activity: The 1,3,4-oxadiazole ring is a key component of several anticancer agents.[16]
-
Central Nervous System (CNS) Activity: The lipophilicity and conformational rigidity imparted by the cyclopropyl group could make this compound a candidate for targeting CNS disorders.
Further research involving the synthesis of a library of derivatives and comprehensive biological screening is warranted to fully elucidate the therapeutic potential of this promising molecular scaffold.
Conclusion
2-(1-Methylcyclopropyl)-1,3,4-oxadiazole is a molecule of significant interest, combining the favorable properties of the 1,3,4-oxadiazole ring with the advantageous features of the 1-methylcyclopropyl group. While detailed experimental data remains limited, its synthesis is achievable through established chemical routes. The available spectroscopic data aligns with its proposed structure. Its inherent stability and the proven track record of its constituent pharmacophores make it a valuable building block for the design and development of new therapeutic agents. This guide serves as a foundational resource for researchers looking to explore the chemistry and potential applications of this intriguing compound.
References
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. Available at: [Link]
-
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(22), 7679–7694. Available at: [Link]
-
Gomha, S. M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
-
Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research, 4(4), 1782-1791. Available at: [Link]
- EP1253144A1 - 1,3,4-oxadiazole derivatives and process for producing the same - Google Patents.
-
de Oliveira, C. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6336–6379. Available at: [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents.
-
Patel, K. D., & Patel, N. K. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, 62B(4), 356-368. Available at: [Link]
-
Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives - Journals. Available at: [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
-
Asif, M. (2014). Synthesis and Characterization of 1,3,4-Oxadiazole Derivatives and Their Biological Applications. Journal of Chemistry, 2014, 1-15. Available at: [Link]
-
cyclopropanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles - Der Pharma Chemica. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 9. (1S,2S)-2-Methylcyclopropane-1-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. EP1253144A1 - 1,3,4-oxadiazole derivatives and process for producing the same - Google Patents [patents.google.com]
- 12. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 13. science.eurekajournals.com [science.eurekajournals.com]
- 14. rroij.com [rroij.com]
- 15. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
